molecular formula C18H16N2O3 B12556223 2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione CAS No. 143285-02-3

2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione

Cat. No.: B12556223
CAS No.: 143285-02-3
M. Wt: 308.3 g/mol
InChI Key: QRNKIZBEIBWWGR-UHFFFAOYSA-N
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Description

2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. This specific compound is notable for its vibrant color, which makes it useful in various dyeing applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione typically involves the diazotization of 4-ethoxyaniline followed by a coupling reaction with 2-methyl-1H-indene-1,3(2H)-dione. The reaction conditions often include:

    Diazotization: This step involves treating 4-ethoxyaniline with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 2-methyl-1H-indene-1,3(2H)-dione in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Products can include quinones and other oxidized derivatives.

    Reduction: The primary products are the corresponding amines.

    Substitution: Depending on the substituents introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques to visualize biological specimens.

    Medicine: Investigated for potential therapeutic applications due to its biological activity.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione involves its interaction with molecular targets through the diazenyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound can also undergo photochemical reactions, which can be harnessed in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(4-Nitrophenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione
  • 2-[(E)-(4-Methoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione
  • 2-[(E)-(4-Chlorophenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione

Uniqueness

2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione is unique due to the presence of the ethoxy group, which influences its solubility, reactivity, and color properties. This makes it particularly useful in applications where specific solubility and color characteristics are desired.

Properties

CAS No.

143285-02-3

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)diazenyl]-2-methylindene-1,3-dione

InChI

InChI=1S/C18H16N2O3/c1-3-23-13-10-8-12(9-11-13)19-20-18(2)16(21)14-6-4-5-7-15(14)17(18)22/h4-11H,3H2,1-2H3

InChI Key

QRNKIZBEIBWWGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2(C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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